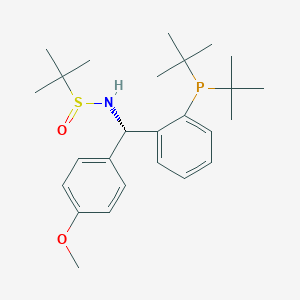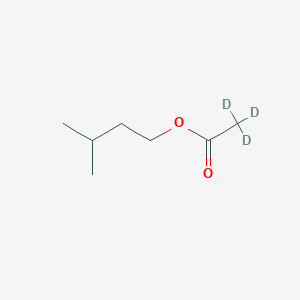![molecular formula C20H28FN3O3 B12298384 methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B12298384.png)
methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate is a synthetic compound that belongs to the class of indazole-based synthetic cannabinoids. These compounds are often used in scientific research to study the effects of cannabinoids on the human body and to develop new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate typically involves multiple steps, including the preparation of the indazole core, the introduction of the fluoropentyl side chain, and the formation of the final ester product. Common reagents used in these reactions include indazole, fluoropentyl bromide, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluoropentyl side chain can be substituted with other functional groups to create new analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different side chains.
Scientific Research Applications
Methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate has several scientific research applications, including:
Chemistry: Used as a reference standard for analytical methods and to study the structure-activity relationships of synthetic cannabinoids.
Biology: Investigated for its effects on cannabinoid receptors and its potential therapeutic applications.
Medicine: Explored as a potential treatment for various conditions, including pain, inflammation, and neurological disorders.
Industry: Used in the development of new synthetic cannabinoids and related compounds for various applications.
Mechanism of Action
The mechanism of action of methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate involves its interaction with cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. The compound binds to these receptors, modulating their activity and leading to various effects, such as pain relief, anti-inflammatory effects, and changes in mood and perception.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-[[2-(1-pentyl-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate
- Methyl (2S)-2-[[2-(1-(5-fluoropentyl)-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate
Uniqueness
Methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate is unique due to its specific fluoropentyl side chain, which can influence its binding affinity and selectivity for cannabinoid receptors. This makes it a valuable compound for studying the effects of fluorinated synthetic cannabinoids and developing new therapeutic agents.
Properties
Molecular Formula |
C20H28FN3O3 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C20H28FN3O3/c1-20(2,3)17(19(26)27-4)22-18(25)16-14-10-6-7-11-15(14)23-24(16)13-9-5-8-12-21/h6-7,10-11,17H,5,8-9,12-13H2,1-4H3,(H,22,25)/t17-/m1/s1 |
InChI Key |
HCNWBGYBBSHBPL-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=C2C=CC=CC2=NN1CCCCCF |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=C2C=CC=CC2=NN1CCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![19-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;hydrate](/img/structure/B12298339.png)
![2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12298340.png)


![5-bromo-4-[(5-bromopyridin-3-yl)methylimino]-2-methyl-1H-pyrimidin-6-one;hydrobromide](/img/structure/B12298360.png)
![1-[5-hydroxy-4-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxolan-2-yl]-2-methylpropane-1,2-diol](/img/structure/B12298366.png)



![Sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury;hydrate](/img/structure/B12298383.png)
